![molecular formula C16H15N5O3S B2364034 N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448076-27-4](/img/structure/B2364034.png)
N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds1. The synthesis of furan carboxamides, on the other hand, typically involves the reaction of furan carboxylic acids with amines2.
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms1. Furan carboxamides, on the other hand, consist of a five-membered ring with four carbon atoms and one oxygen atom, attached to a carboxamide group2.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations1. Furan carboxamides can also undergo various chemical reactions, including hydrolysis, reduction, and condensation2.
Physical And Chemical Properties Analysis
Pyrazoles are usually solid at room temperature and are highly soluble in water and other polar solvents1. Furan carboxamides are also usually solid at room temperature and have varying degrees of solubility in different solvents2.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research by Sanad and Mekky (2018) demonstrated the use of enaminones incorporating dibromobenzofuran moieties as versatile precursors for novel azines, azolotriazines, and other heterocyclic compounds through reactions with aromatic diazonium chloride and acetonitrile derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and materials science Sanad & Mekky, 2018.
Antiprotozoal Agents
Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, indicating potential applications in developing new treatments for protozoal infections Ismail et al., 2004.
Anticancer and Antimicrobial Activities
Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones and their reactions with active methylene compounds, leading to substituted pyridine derivatives and other heterocyclic compounds. The research highlighted the potential anticancer and antimicrobial activities of these compounds, suggesting applications in the development of new therapeutic agents Riyadh, 2011.
Antimicrobial Activity
Abunada et al. (2008) investigated the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. This research contributes to understanding the antimicrobial potential of heterocyclic compounds, indicating the relevance of such studies in identifying new antimicrobial agents Abunada et al., 2008.
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition. This highlights the potential use of similar compounds in cancer research and as anti-inflammatory agents Rahmouni et al., 2016.
Safety And Hazards
The safety and hazards of pyrazoles and furan carboxamides depend on their specific structures. Some pyrazoles and furan carboxamides are safe for use in humans and are used as therapeutic agents, while others can be toxic or hazardous21.
Zukünftige Richtungen
The future directions of research on pyrazoles and furan carboxamides will likely involve the synthesis of new derivatives with improved biological activities and reduced side effects. There is also likely to be continued research into the mechanisms of action of these compounds and their potential uses in the treatment of various diseases21.
Please note that this is a general analysis and the specific properties of “N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” may vary. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.
Eigenschaften
IUPAC Name |
N-[5-(2-pyrazol-1-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-14(9-21-5-1-4-17-21)20-6-2-12-13(8-20)25-16(18-12)19-15(23)11-3-7-24-10-11/h1,3-5,7,10H,2,6,8-9H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFGKSRVLCAGBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
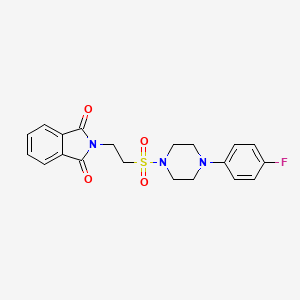
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
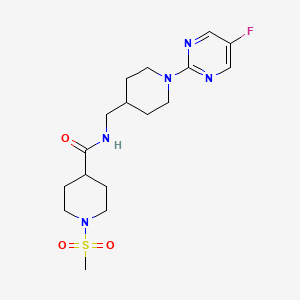
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)
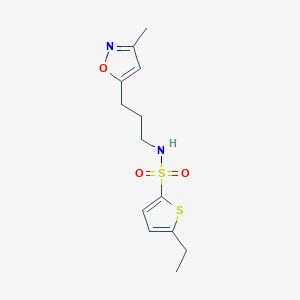
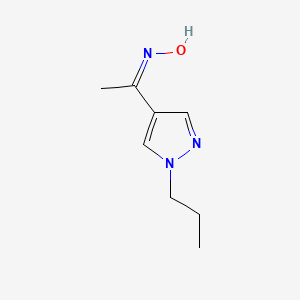
![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)
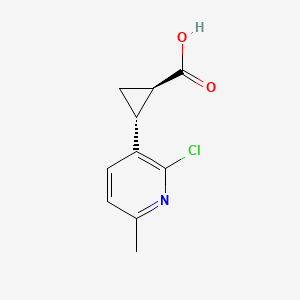
![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)
![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)
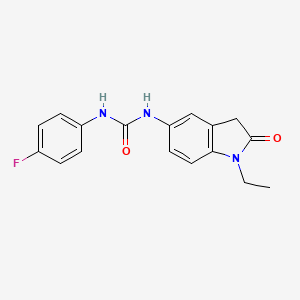
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)